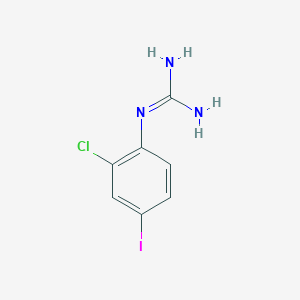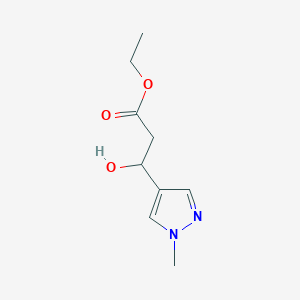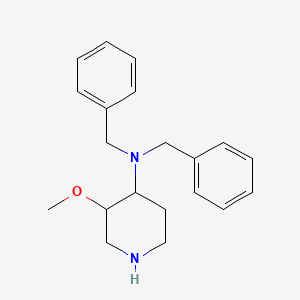
2-(4-Thiazolyl)imidazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Thiazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their aromatic properties and reactivity, making the compound significant in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Thiazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole derivatives with imidazole carboxaldehydes under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure purity and scalability. Techniques such as continuous flow synthesis and the use of automated reactors are employed to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Thiazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(4-Thiazolyl)imidazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Thiazolyl)imidazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, ultimately affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
- 2-Imidazolecarboxaldehyde
- 4-Methyl-5-imidazolecarboxaldehyde
- 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid
Comparison: Compared to these similar compounds, 2-(4-Thiazolyl)imidazole-5-carbaldehyde is unique due to the presence of both thiazole and imidazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5N3OS |
|---|---|
Molekulargewicht |
179.20 g/mol |
IUPAC-Name |
2-(1,3-thiazol-4-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-2-5-1-8-7(10-5)6-3-12-4-9-6/h1-4H,(H,8,10) |
InChI-Schlüssel |
QWPCNGCRUVJUEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=N1)C2=CSC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B13683493.png)






![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
